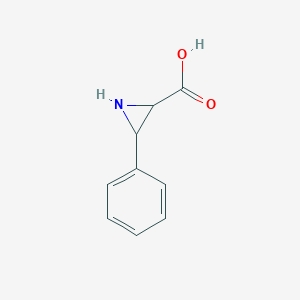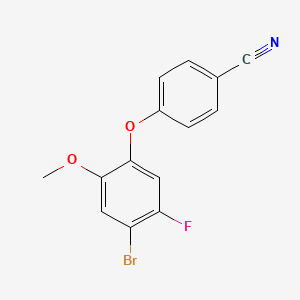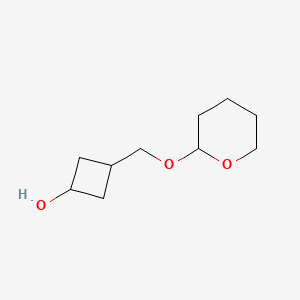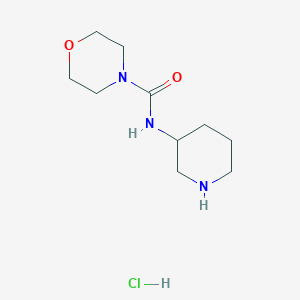![molecular formula C12H14N2O6P2 B14777947 ([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid is a complex organic compound that features a bipyridine core with diphosphonic acid groups attached via methylene linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid typically involves the reaction of 2,2’-bipyridine with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of methylene bridges that link the bipyridine core to the diphosphonic acid groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bipyridine core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can have different properties and applications depending on the specific functional groups introduced during the reactions.
科学的研究の応用
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its ability to chelate metal ions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid exerts its effects involves its ability to chelate metal ions. The bipyridine core provides a stable framework for binding metals, while the diphosphonic acid groups enhance the compound’s affinity for metal ions. This chelation can influence various molecular targets and pathways, including enzyme activity and protein interactions.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of diphosphonic acid groups.
4,4’-Bipyridine: Lacks the methylene and diphosphonic acid groups, making it less versatile in terms of chemical reactivity.
1-Hydroxyethane-1,1-diphosphonic acid: Contains a single phosphonic acid group and is used in different applications, such as bone resorption inhibition.
Uniqueness
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid is unique due to its combination of a bipyridine core with diphosphonic acid groups, which provides enhanced chelation properties and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong metal binding and specific reactivity.
特性
分子式 |
C12H14N2O6P2 |
|---|---|
分子量 |
344.20 g/mol |
IUPAC名 |
[2-[4-(phosphonomethyl)pyridin-2-yl]pyridin-4-yl]methylphosphonic acid |
InChI |
InChI=1S/C12H14N2O6P2/c15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20/h1-6H,7-8H2,(H2,15,16,17)(H2,18,19,20) |
InChIキー |
UURSWIHHDDMAJY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CP(=O)(O)O)C2=NC=CC(=C2)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)

![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)




![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)



